N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20185262
InChI: InChI=1S/C19H20BrNO4S/c1-25-18-7-5-15(6-8-18)19(22)21(17-9-10-26(23,24)13-17)12-14-3-2-4-16(20)11-14/h2-8,11,17H,9-10,12-13H2,1H3
SMILES:
Molecular Formula: C19H20BrNO4S
Molecular Weight: 438.3 g/mol

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide

CAS No.:

Cat. No.: VC20185262

Molecular Formula: C19H20BrNO4S

Molecular Weight: 438.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide -

Specification

Molecular Formula C19H20BrNO4S
Molecular Weight 438.3 g/mol
IUPAC Name N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide
Standard InChI InChI=1S/C19H20BrNO4S/c1-25-18-7-5-15(6-8-18)19(22)21(17-9-10-26(23,24)13-17)12-14-3-2-4-16(20)11-14/h2-8,11,17H,9-10,12-13H2,1H3
Standard InChI Key FGHRPTYBJFOIFV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Introduction

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide is a synthetic organic compound belonging to the benzamide class. Its structure includes a bromobenzyl group, a dioxidotetrahydrothiophenyl moiety, and a methoxybenzamide core. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and material science.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Bromobenzyl Intermediate:

    • Bromination of benzyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • Preparation of Dioxidotetrahydrothiophenyl Intermediate:

    • Oxidation of tetrahydrothiophene using oxidizing agents like hydrogen peroxide or peracids to introduce sulfone groups.

  • Coupling Reaction:

    • The bromobenzyl and dioxidotetrahydrothiophenyl intermediates are coupled with 4-methoxybenzoyl chloride under basic conditions to form the final product.

Medicinal Chemistry

Compounds with similar structures have shown promise in therapeutic applications due to their ability to interact with biological targets such as enzymes and receptors.

  • Antimicrobial Activity: Structural analogs have been studied for their efficacy against bacterial and fungal pathogens.

  • Anti-inflammatory Potential: The sulfone group may contribute to inhibitory activity against inflammatory enzymes like 5-lipoxygenase.

Material Science

The compound’s structural features make it a candidate for developing new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would vary depending on its application:

  • In biological systems, it may bind to molecular targets such as enzymes or DNA, modulating their activity.

  • The bromine atom could enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

CompoundUnique Features
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamideChlorine substitution affects reactivity.
N-(3-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamideFluorine enhances lipophilicity.
N-(3-iodobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamideIodine substitution increases molecular weight and polarizability.

Research Directions

Future studies could focus on:

  • Pharmacological Profiling:

    • Screening for antimicrobial, anticancer, and anti-inflammatory activities.

    • Optimization of pharmacokinetic properties through structural modifications.

  • Material Development:

    • Exploration of its potential in creating advanced materials with tailored chemical properties.

  • Computational Studies:

    • Molecular docking and dynamics simulations to predict binding affinities with biological targets.

This compound represents an exciting avenue for research due to its versatile structure and potential applications across multiple scientific domains. Further experimental validation is necessary to fully realize its capabilities in both biological and industrial contexts.

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